p-Hydroxymethylphenylhydrazine
Overview
Description
P-Hydroxymethylphenylhydrazine, also known as 4-(hydroxymethyl)phenylhydrazine, is a member of the class of phenylhydrazines that is phenylhydrazine substituted by a hydroxymethyl group at position 4 . It is a benzyl alcohol and a phenylhydrazine .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring substituted with a hydrazine group and a hydroxymethyl group . The formula is C7H10N2O, with an average mass of 138.16718 and a monoisotopic mass of 138.07931 .Scientific Research Applications
Tumorigenesis Studies
- Tumorigenic Effects : Research has shown that derivatives of 4-hydroxymethylphenylhydrazine, such as N'-acetyl-4-(hydroxymethyl)phenylhydrazine, can increase tumor incidence in animals. This substance, found in Agaricus bisporus mushrooms, led to a rise in lung and blood vessel tumors in mice, indicating its potential as a tumorigenic agent (Tóth, Nagel, Patil, Erickson, & Antonson, 1978).
Insecticide Development
- Insecticide Activity : Research into new insecticides has identified bisacylhydrazines, related to 4-hydroxymethylphenylhydrazine, as non-steroidal agonists of 20-hydroxyecdysone. These compounds exhibit insecticidal activity and are particularly toxic to lepidopteran pests, showcasing a potential application in pest control (Dhadialla, Carlson, & Le, 1998).
Cancer Research
- Cancer Causative Agents : Various synthetic substituted hydrazines, including those related to 4-hydroxymethylphenylhydrazine, have been studied for their tumorigenic effects in animals. These compounds are found in both synthetic environments and naturally, as in tobacco and certain mushrooms, making them relevant in cancer research (Tóth, 1975).
Metabolism Studies
- Metabolism by Cytochrome P-450 : Arylhydrazines like 4-hydroxymethylphenylhydrazine are metabolized by cytochrome P-450 mixed function oxidases, which are significant in the study of drug metabolism and environmental toxicology. These findings help understand the metabolic pathways of such compounds in living organisms (Lawson, 1987).
Hematological Research
- Treatment of Polycythemia Vera : Early studies explored the use of phenylhydrazine derivatives for treating polycythemia vera. While now outdated, this research laid the groundwork for understanding the hematological effects and potential therapeutic uses of these compounds (Long, 1926).
properties
IUPAC Name |
(4-hydrazinylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-9-7-3-1-6(5-10)2-4-7/h1-4,9-10H,5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJOGQWGYPHPCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70994205 | |
Record name | (4-Hydrazinylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70994205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
73454-78-1 | |
Record name | 4-(Hydroxymethyl)phenylhydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73454-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Hydrazinylphenyl)methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073454781 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Hydrazinylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70994205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-HYDRAZINYLPHENYL)METHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V28QY96TWX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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